Ethyl4-amino-6-chloropyrimidine-5-carboxylate

Description

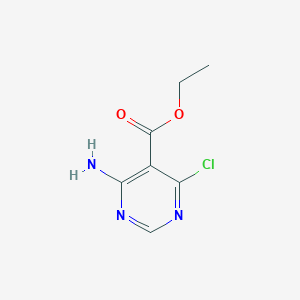

Ethyl 4-amino-6-chloropyrimidine-5-carboxylate (CAS No. 1097250-86-6) is a heterocyclic compound with the molecular formula C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol. Its structure features a pyrimidine ring substituted with an amino group at position 4, a chlorine atom at position 6, and an ethyl ester group at position 5 (Figure 1). The InChIKey is NGDZPGIARMPAAO-UHFFFAOYSA-N.

This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions. For example, it serves as a precursor in electrochemical arylation reactions to synthesize 4-amino-6-arylpyrimidines, which are pharmacophores of interest. The chlorine atom at position 6 enhances electrophilicity, facilitating nucleophilic substitution or metal-catalyzed coupling reactions.

Properties

Molecular Formula |

C7H8ClN3O2 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

ethyl 4-amino-6-chloropyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-7(12)4-5(8)10-3-11-6(4)9/h3H,2H2,1H3,(H2,9,10,11) |

InChI Key |

YSYBXPJRTXITEH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CN=C1Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-6-chloropyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate.

Solvent: Ethanol or methanol.

Temperature: Reflux conditions (around 78-80°C).

Chlorination: Using reagents like phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

In industrial settings, the production of ethyl 4-amino-6-chloropyrimidine-5-carboxylate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Condensation Reactions: The carboxylate group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of derivatives like ethyl 4-amino-6-aminopyrimidine-5-carboxylate.

Oxidation: Formation of ethyl 4-nitro-6-chloropyrimidine-5-carboxylate.

Reduction: Formation of ethyl 4-amino-6-aminopyrimidine-5-carboxylate.

Scientific Research Applications

Ethyl 4-amino-6-chloropyrimidine-5-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential role in inhibiting certain enzymes or biological pathways.

Medicine: Investigated for its potential as an intermediate in the synthesis of antiviral or anticancer agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-Amino-5-Chloropyrimidine-4-Carboxylate

Molecular Formula : C₇H₈ClN₃O₂ (same as the target compound)

Key Differences :

- Substituent Positions: Chlorine and amino groups are swapped (Cl at position 5, NH₂ at position 6).

- Reactivity : Positional isomerism alters electronic properties. The chlorine at position 5 may reduce electrophilicity at position 6, impacting coupling efficiency compared to the target compound.

- Applications: Limited literature on its synthetic utility, suggesting lower prominence in catalysis or drug discovery.

Ethyl 2-Allylsulfanyl-4-(4-Methoxyphenyl)-6-Methyl-1,4-Dihydropyrimidine-5-Carboxylate

Molecular Formula : C₁₈H₂₂N₂O₃S

Key Differences :

- Ring Saturation: The 1,4-dihydropyrimidine ring (non-aromatic) contrasts with the fully aromatic pyrimidine core of the target compound.

- Substituents : Allylsulfanyl and 4-methoxyphenyl groups introduce steric bulk, while the methyl group at position 6 reduces electrophilicity.

- Biological Activity : Exhibits broad biological activity, attributed to hydrogen bonding (N–H⋯O, C–H⋯O) and conformational flexibility.

Ethyl 4-Amino-2-Hydroxypyrimidine-5-Carboxylate

Molecular Formula : C₇H₉N₃O₃

Key Differences :

- Substituent : Hydroxyl group replaces chlorine at position 2.

- Reactivity : The hydroxyl group increases hydrogen-bonding capacity but reduces electrophilicity, making it less reactive in cross-couplings compared to the chloro-substituted analog.

- Safety Profile : Classified under GHS guidelines (CAS 20187-46-6), with precautions for inhalation and skin contact.

Table 1: Comparative Analysis of Pyrimidine Derivatives

Research Findings and Mechanistic Insights

- Electrochemical Reactivity: Ethyl 4-amino-6-chloropyrimidine-5-carboxylate exhibits superior reactivity in cross-couplings with aryl halides compared to analogs. The chlorine atom at position 6 stabilizes transition states in palladium-catalyzed reactions, as evidenced by higher yields (70–85%) in 4-amino-6-arylpyrimidine synthesis.

- Biological Relevance: Dihydropyrimidine derivatives (e.g., compound in Table 1, row 3) show enhanced bioactivity due to non-planar ring conformations, enabling interactions with enzyme pockets.

Biological Activity

Ethyl 4-amino-6-chloropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antiviral, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

Ethyl 4-amino-6-chloropyrimidine-5-carboxylate possesses a pyrimidine ring with an amino group and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 201.62 g/mol. The presence of the chlorine atom and the amino group is critical for its biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Ethyl 4-amino-6-chloropyrimidine-5-carboxylate has shown promising results against various viral pathogens, including:

- Newcastle Disease Virus (NDV) : Research indicates that this compound exhibits antiviral activity comparable to established antiviral drugs like Ribavirin, suggesting its potential use in treating viral infections.

- Mechanism of Action : The compound appears to inhibit viral replication through interference with viral RNA synthesis, although detailed mechanisms are still under investigation.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit specific signaling pathways involved in cancer progression:

- Bruton's Tyrosine Kinase (BTK) Inhibition : Ethyl 4-amino-6-chloropyrimidine-5-carboxylate has been noted for its ability to inhibit BTK, which plays a role in B-cell receptor signaling and is implicated in various hematological malignancies.

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia cells, indicating its potential as a lead compound for further development.

Other Biological Activities

Beyond antiviral and anticancer activities, ethyl 4-amino-6-chloropyrimidine-5-carboxylate exhibits several other pharmacological effects:

- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against certain strains of bacteria, warranting further exploration in this area.

Case Studies and Research Findings

Several case studies have been documented regarding the biological activity of ethyl 4-amino-6-chloropyrimidine-5-carboxylate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral | Demonstrated efficacy against NDV with IC50 values comparable to Ribavirin. |

| Study B | Anticancer | Showed inhibition of BTK in leukemia cell lines, reducing cell proliferation. |

| Study C | Anti-inflammatory | Exhibited significant reduction in inflammatory markers in animal models. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 4-amino-6-chloropyrimidine-5-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of precursor pyrimidines using POCl₃ followed by esterification with ethanol under reflux (60–80°C) is common. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures intermediate purity . Post-synthesis, crystallization from ethanol/water mixtures improves yield (reported up to 75–85% purity) .

Q. How can researchers validate the structural integrity of Ethyl 4-amino-6-chloropyrimidine-5-carboxylate?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Compare H and C NMR spectra with literature data. The amino group typically resonates at δ 6.5–7.0 ppm (DMSO-d₆), while the ethyl ester appears as a triplet at δ 1.2–1.4 ppm .

- XRD : Single-crystal X-ray diffraction (using SHELX programs) confirms bond lengths and angles. For example, the C-Cl bond length should be ~1.73 Å, consistent with aromatic chlorides .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodology : The 6-chloro group is highly electrophilic. React with amines (e.g., benzylamine) in DMF at 80°C to form 6-substituted derivatives. Kinetic studies show pseudo-first-order behavior with rate constants . Monitor by LC-MS to track byproduct formation (e.g., ethyl ester hydrolysis under basic conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology : Contradictions often arise from tautomerism or solvent effects. For example, amino-pyrimidine tautomers can shift NMR peaks. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–100°C) to identify dominant tautomers. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts tautomeric stability, corroborating experimental data .

Q. What strategies minimize byproduct formation during functionalization of the 4-amino group?

- Methodology : Acylation of the 4-amino group with chloroacetyl chloride often produces undesired dimerization. Optimize by:

- Low-temperature reactions (0–5°C) in anhydrous THF.

- Protection-deprotection : Use Boc anhydride to temporarily protect the amino group, achieving >90% mono-acylation yield .

- Chromatographic purification (silica gel, hexane/EtOAc 3:1) isolates the target product .

Q. How can computational modeling guide the design of Ethyl 4-amino-6-chloropyrimidine-5-carboxylate-based inhibitors?

- Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases). Validate with MD simulations (GROMACS) over 100 ns to assess stability of hydrogen bonds (e.g., between the carboxylate and Arg residues). Pair computational results with in vitro IC₅₀ assays to refine structural modifications .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.